

Application Notes and Protocols for Pyrithiobac-Sodium in Research Trials

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For Researchers, Scientists, and Drug Development Professionals

Product Overview

Pyrithiobac-sodium is a selective, systemic herbicide belonging to the benzoate chemical family.[1] It is primarily used for the control of a wide spectrum of broadleaf weeds in cotton cultivation.[1][2] The herbicide can be applied to the soil (pre-plant incorporated or pre-emergence) or directly to foliage (post-emergence), where it is absorbed by both roots and leaves.[3][4] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5][6][7][8] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine), and its inhibition ultimately stops cell division and plant growth, leading to weed death.[6][8][9] For weed resistance management, pyrithiobac-sodium is classified as a Group B herbicide.[1]

Chemical and Physical Properties:

- Chemical Name: Sodium 2-chloro-6-((4,6-dimethoxy-2-pyrimidinyl)thio)benzoate[5]
- Common Synonyms: DPX-PE350, Staple®[5]
- Appearance: White to off-white crystalline powder[5]
- Solubility: Freely soluble in water (>500 g/L at 20°C)[5]
- Mode of Action: Acetolactate synthase (ALS) inhibitor[1][6]





Application Rates and Timings from Research Trials

The following tables summarize quantitative data on the application of **pyrithiobac**-sodium from various field research trials. Efficacy and crop response can vary based on environmental conditions, weed species and size, and soil characteristics.

Pre-Plant Incorporated (PPI) and Pre-Emergence (PRE) Applications

These applications target weeds before they emerge from the soil. **Pyrithiobac**-sodium's soil activity provides residual control of susceptible weeds that germinate after application.[2]



Application Timing	Rate (g a.i./ha)	Target Weeds	Location/Ye ar	Efficacy / Observatio ns	Source
PRE	68.9	Prickly Sida (Sida spinosa)	Greece (2021-2022)	>90% control at 8 weeks after treatment.	[10][11]
PRE	34.5 (followed by 34.5 g/ha EPOST)	Prickly Sida (Sida spinosa)	Greece (2021-2022)	>90% control at 8 weeks after treatment.	[10][11]
PPI	71	Palmer Amaranth (Amaranthus palmeri)	Not Specified	≥97% control at 6 weeks after treatment.	[11]
PRE	71	Palmer Amaranth (Amaranthus palmeri)	Not Specified	≥97% control at 6 weeks after treatment.	[11]
PPI	140	Devil's-claw (Proboscidea louisianica)	Not Specified	Less effective than POST applications.	[11]
PRE	140	Devil's-claw (Proboscidea louisianica)	Not Specified	Less effective than POST applications.	[11]
PRE	102 - 136	Black Nightshade (Solanum nigrum)	Greece (Halkidona)	≥98% control.	[3]
PPI	136	Common Lambsquarter s	Greece (Halkidona)	86% control.	[3]



		(Chenopodiu m album)			
PRE	102 - 136	Common Lambsquarter s (Chenopodiu m album)	Greece (Halkidona)	79-81% control.	[3]

Post-Emergence (POST) Applications

POST applications target weeds that have already emerged. The timing is critical and is often specified by the growth stage of the weeds (e.g., 2-3 leaf stage).[12]



Application Timing	Rate (g a.i./ha)	Target Weeds	Location/Ye ar	Efficacy / Observatio ns	Source
EPOST (Early Post)	34.5	Prickly Sida (Sida spinosa)	Greece (2021-2022)	Did not provide adequate control when used alone.	[10]
POST	36 - 71	Palmer Amaranth (Amaranthus palmeri)	Not Specified	Control was variable and influenced by environmenta I conditions. The 71 g/ha rate was more effective.	[11]
POST	140	Devil's-claw (Proboscidea louisianica)	Not Specified	83-97% control; more effective than PPI/PRE for this weed.	[11]
EPOST	102	Velvetleaf (Abutilon theophrasti)	Greece (Halkidona, 2000)	88% control.	[3]
MPOST (Mid Post)	102	Velvetleaf (Abutilon theophrasti)	Greece (Halkidona, 2000)	59% control (29% point decrease from EPOST).	[3]
EPOST	102	Common Cocklebur (Xanthium strumarium)	Greece (Halkidona, 2000)	94% control.	[3]



MPOST	102	Common Cocklebur (Xanthium strumarium)	Greece (Halkidona, 2000)	60% control (34% point decrease from EPOST).	[3]
EPOST	68 - 102	Black Nightshade (Solanum nigrum)	Greece (Halkidona, 2000)	81-89% control.	[3]

Tank-Mix Applications

Pyrithiobac-sodium is often applied in a tank mix with other herbicides to broaden the weed control spectrum or manage resistance.[13] However, caution is required as antagonism or increased crop injury can occur.[13][14]

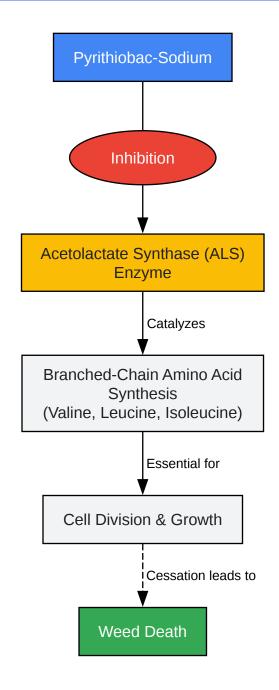


Pyrithiobac Rate (g a.i./ha)	Tank-Mix Partner & Rate (g a.i./ha)	Application Timing	Location	Efficacy / Observatio ns	Source
68.9	s-metolachlor (960)	PRE	Greece	>90% control of Prickly Sida.	[10]
68.9	isoxaben (150)	PRE	Greece	>90% control of Prickly Sida.	[10]
48 - 85	s-metolachlor (1067) + glufosinate	POST	USA (NC)	Increased cotton necrosis by 3-4% compared to s-metolachlor + glufosinate alone.	[13]
48 - 85	encapsulated acetochlor (1260) + glufosinate	POST	USA (NC)	Necrosis was equivalent to acetochlor + glufosinate alone.	[13]
Not Specified	trifloxysulfuro n	EPOST	Greece	Did not adequately control Prickly Sida.	[10]

Visualized Pathways and Workflows Mode of Action Signaling Pathway

The diagram below illustrates the mechanism by which **pyrithiobac**-sodium acts as a herbicide.





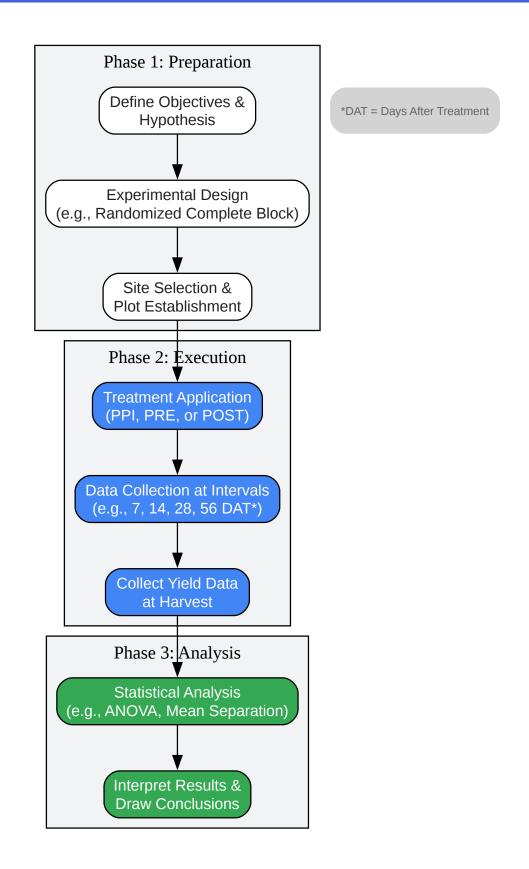
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Caption: Pyrithiobac-sodium mode of action pathway.

General Experimental Workflow for Herbicide Efficacy Trials

This workflow outlines the typical steps for conducting a field trial to evaluate herbicide performance.





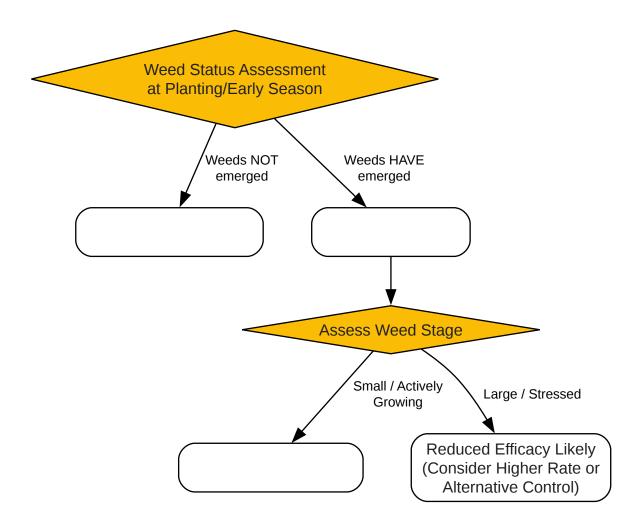
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Caption: Standard workflow for a herbicide research trial.



Application Timing Decision Framework

This diagram provides a logical framework for selecting the appropriate application timing in a research context.



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Caption: Logic for herbicide application timing decisions.

Experimental Protocols

This section provides a generalized protocol for conducting a field efficacy trial with **pyrithiobac**-sodium, based on common methodologies found in the literature.[3]

Objective



To evaluate the efficacy of various rates and application timings (PRE, POST) of **pyrithiobac**-sodium for the control of key broadleaf weeds in cotton and to assess crop tolerance.

Experimental Design

- Design: Randomized Complete Block Design (RCBD).
- · Replications: 4.
- Plot Size: A standard size such as 4 rows wide (e.g., 2.85 m) by 7 m long, with a 1 m alley between plots to prevent spray drift.[3]
- Treatments:
 - Untreated Weedy Check.
 - Weed-Free Check (maintained by hand-weeding).
 - Pyrithiobac-sodium PRE @ Rate 1 (e.g., 68 g a.i./ha).
 - Pyrithiobac-sodium PRE @ Rate 2 (e.g., 102 g a.i./ha).
 - Pyrithiobac-sodium PRE @ Rate 3 (e.g., 136 g a.i./ha).[3]
 - Pyrithiobac-sodium EPOST @ Rate 1 (e.g., 68 g a.i./ha).
 - Pyrithiobac-sodium EPOST @ Rate 2 (e.g., 102 g a.i./ha).
 - Standard commercial herbicide program for comparison.

Materials and Methods

- Site Preparation: Select a field with a known, uniform infestation of the target weeds. Perform standard tillage and seedbed preparation practices for cotton.
- Planting: Plant a suitable cotton variety at the locally recommended seeding rate.
- Treatment Application:



- Sprayer: Use a CO₂-pressurized backpack sprayer or a tractor-mounted plot sprayer calibrated to deliver a consistent volume (e.g., 200-300 L/ha) at a specified pressure.
- PRE Applications: Apply treatments within 1-2 days after planting, before crop or weed emergence. Ensure uniform coverage of the soil surface.
- POST Applications: Apply treatments when the target weeds are at the specified growth stage (e.g., 2-3 true leaves) and are actively growing.[12] Note the environmental conditions (temperature, humidity, wind speed) at the time of application. Field studies have shown acceptable efficacy at temperatures between 20°C to 34°C.[15]

Data Collection:

- Weed Control: Visually assess weed control at set intervals (e.g., 7, 14, 28, and 56 days
 after treatment) for each target species. Use a scale of 0% (no control) to 100% (complete
 weed death) relative to the untreated check.
- Crop Injury: Visually assess cotton injury at the same intervals. Use a scale of 0% (no injury) to 100% (crop death), noting symptoms such as stunting, chlorosis, or necrosis.[3]
 Initial leaf yellowing may be observed but is often temporary.[1]
- Weed Density/Biomass (Optional): At a specific time point, count the number of weeds per unit area (e.g., 1 m²) and/or collect, dry, and weigh the above-ground weed biomass.
- Yield: Harvest the center two rows of each plot at crop maturity. Measure the seed cotton yield and, if possible, analyze for quality parameters (e.g., fiber length, strength).

Data Analysis

- Subject all data (weed control, crop injury, yield) to Analysis of Variance (ANOVA).
- If the ANOVA indicates significant treatment effects (P ≤ 0.05), perform a mean separation test (e.g., Fisher's Protected LSD or Tukey's HSD) to compare treatment means.
- Ensure data transformations (e.g., arcsine square root for percentage data) are performed if necessary to meet the assumptions of ANOVA.



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